molecular formula C10H13N5O B3016658 1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidin-3-ol CAS No. 1341835-26-4

1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidin-3-ol

Cat. No.: B3016658
CAS No.: 1341835-26-4
M. Wt: 219.248
InChI Key: APJBBQJAYHCKAJ-UHFFFAOYSA-N
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Description

1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidin-3-ol is a chemical compound of significant interest in medicinal chemistry and preclinical research. This complex heterocyclic compound features a [1,2,4]triazolo[4,3-a]pyrazine core linked to a piperidin-3-ol group, a structural motif found in molecules under investigation for various biological activities. Compounds with this scaffold are frequently explored as potent inhibitors of key enzymes, such as Phosphodiesterase 2 (PDE2) and Spleen Tyrosine Kinase (SYK) . Research into these inhibitors is relevant for the study of potential therapeutic applications in areas including oncology, inflammatory diseases, and central nervous system disorders . The structure of this compound, incorporating nitrogen-rich heterocycles, is designed to interact with specific biological targets, making it a valuable tool for researchers elucidating disease mechanisms and optimizing structure-activity relationships (SAR). This product is intended For Research Use Only and is not labeled or intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O/c16-8-2-1-4-14(6-8)9-10-13-12-7-15(10)5-3-11-9/h3,5,7-8,16H,1-2,4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APJBBQJAYHCKAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CN3C2=NN=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidin-3-ol typically involves the cyclization of appropriate precursors. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of triazolo[4,3-a]pyrazine have shown promising results against various cancer cell lines:

CompoundCell LineIC₅₀ (μM)
22iA5490.83 ± 0.07
22iMCF-70.15 ± 0.08
22iHeLa2.85 ± 0.74

These results indicate that the compound exhibits potent antitumor properties and could be developed further as a therapeutic agent against specific cancers .

Kinase Inhibition

The compound has been evaluated for its inhibitory effects on c-Met kinase, which is involved in cancer progression. The most active derivative exhibited an IC₅₀ of 48 nM against c-Met kinase, suggesting its potential as a targeted therapy for tumors expressing this receptor .

Synthesis and Derivatives

The synthesis of 1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidin-3-ol involves several steps starting from commercially available precursors. The methods typically include:

  • Nucleophilic Substitution : Using hydrazine hydrate to form the triazole ring.
  • Cyclization : Employing triethoxy methane to create the key intermediate.
  • Final Derivatization : Substituting with various functional groups to enhance biological activity .

Therapeutic Implications

Given its promising biological activities, particularly in oncology and kinase inhibition, this compound could serve as a lead compound for developing new cancer therapies. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential and safety profile.

Mechanism of Action

Comparison with Similar Compounds

8-(4-Amino-1-piperidinyl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one

  • Key Features :
    • Molecular Formula : C₁₀H₁₄N₆O
    • Molecular Weight : 234.26 g/mol
    • Structural Difference : Replaces the hydroxyl group with a primary amine (-NH₂) at the 4-position of the piperidine ring .
  • May exhibit altered pharmacokinetics (e.g., absorption, distribution) due to enhanced solubility in acidic environments.

2-[8-(3-Methylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-methylsulfanylphenyl)acetamide

  • Key Features :
    • Molecular Formula : C₁₉H₂₂N₆O₂S
    • Molecular Weight : 398.48 g/mol
    • Structural Differences :
  • 3-Methylpiperidine substituent increases lipophilicity.
  • Acetamide side chain adds hydrogen-bond acceptor/donor capabilities .
  • Implications: Enhanced membrane permeability due to methyl group. Potential for improved target affinity via acetamide interactions.

(1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidin-3-yl)methanamine

  • Key Features :
    • Molecular Formula : C₁₁H₁₆N₆
    • Molecular Weight : 232.30 g/mol
    • Structural Difference : Methanamine (-CH₂NH₂) replaces the hydroxyl group on the piperidine ring .
  • Implications: Increased basicity and solubility in polar solvents. Potential for covalent interactions (e.g., Schiff base formation) in biological systems.

1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine Dihydrochloride

  • Key Features :
    • Molecular Formula : C₆H₁₂Cl₂N₄
    • Molecular Weight : 217.14 g/mol
    • Structural Differences :
  • Piperazine ring replaces piperidine.
  • Dihydrochloride salt enhances aqueous solubility .
  • Implications :
    • Higher solubility at physiological pH due to salt form.
    • Piperazine’s two nitrogen atoms may improve binding to acidic residues in target proteins.

1-[3-(Trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1,3-butanedione

  • Key Features :
    • Molecular Formula : C₁₀H₁₁F₃N₄O₂
    • Structural Differences :
  • Trifluoromethyl (-CF₃) group increases electronegativity and metabolic stability.
  • Butanedione moiety introduces keto functionalities .
  • Implications :
    • Improved resistance to oxidative metabolism due to CF₃.
    • Keto groups may facilitate interactions with serine/threonine kinases.

Biological Activity

1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidin-3-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological activity, and potential therapeutic applications based on recent research findings.

The molecular formula of this compound is C10H13N5C_{10}H_{13}N_5 with a molecular weight of 203.25 g/mol. The compound features a triazolo-pyrazine core that contributes to its biological activity.

PropertyValue
Molecular FormulaC10H13N5
Molecular Weight203.25 g/mol
IUPAC Name8-piperidin-1-yl-[1,2,4]triazolo[4,3-a]pyrazine
InChI KeyOSDRNZLURXMZMM-UHFFFAOYSA-N

Anticancer Properties

Research indicates that derivatives of triazolo-pyrazines exhibit potent anticancer activity. For instance, studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The mechanism often involves the induction of apoptosis through caspase activation and modulation of key signaling pathways such as NF-kB and p53 .

Antimicrobial Activity

Compounds in the pyrazole class have demonstrated significant antimicrobial properties. Studies suggest that triazolo-pyrazine derivatives can inhibit bacterial growth and exhibit antifungal activity against several pathogens. This is attributed to their ability to disrupt cellular processes in microorganisms .

The biological activity of this compound is believed to stem from its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific kinases or proteases involved in cancer progression.
  • Receptor Modulation : It has potential effects on neurotransmitter receptors which could influence neurological pathways.

Case Studies

  • Anticancer Study : A recent study evaluated the cytotoxic effects of triazolo-pyrazine derivatives on MCF-7 cells. The results indicated that certain derivatives exhibited stronger cytotoxicity than standard chemotherapy agents like cisplatin. The most potent derivative increased apoptosis markers significantly compared to controls .
  • Antimicrobial Evaluation : Another research effort focused on the antimicrobial efficacy of related compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli. The study found that these compounds inhibited bacterial growth effectively at low concentrations, suggesting their potential as new antibiotics .

Q & A

Q. Basic Methodology :

  • Cyclization of hydrazine derivatives : A general approach involves reacting 8-hydrazinyl-1,2,4-triazolo[4,3-a]pyrazine intermediates with substituted piperidinols under reflux conditions in anhydrous solvents like dioxane or sulfolane. Key parameters include stoichiometric control of benzyl chloride or bis-(2-chloroethyl)amine hydrochloride, reaction times (16–48 hours), and temperature (150°C for sulfolane-based reactions) .
  • Carbonyldiimidazole-mediated coupling : Carbonyldiimidazole (CDI) facilitates the formation of triazolo-pyrazinones by activating carboxylic acids, followed by cyclization with hydrazinopyrazinones. Critical steps include DMFA solvent use, 24-hour reflux, and recrystallization from DMFA/i-propanol mixtures .

Q. Advanced Strategy :

  • Computational reaction path screening : Use quantum chemical calculations (e.g., DFT) to predict optimal intermediates and transition states, reducing trial-and-error experimentation. For example, ICReDD’s methodology integrates computational modeling with experimental validation to narrow down solvent choices, temperature, and catalyst systems .
  • In-line monitoring : Employ TLC or HPLC to track reaction progress dynamically, adjusting reagent stoichiometry or quenching side reactions (e.g., ammonium salt formation in sulfolane reactions) .

What purification techniques are recommended for isolating this compound derivatives, and how do they address solubility challenges?

Q. Basic Methodology :

  • Recrystallization : Use solvent pairs like EtOAc/water or DMFA/i-propanol to isolate solids. For example, compound 21 () is purified via EtOAc washes, while 22 requires aqueous workup due to polar byproducts .
  • Chromatography : Silica gel chromatography with gradients of CH₂Cl₂/MeOH (95:5) resolves regioisomers, particularly for aryl-substituted derivatives .

Q. Advanced Consideration :

  • Ion-exchange resins : For zwitterionic intermediates (e.g., ammonium salts in ), use Dowex® resins to separate charged species before neutralization .

How can structural modifications at the piperidin-3-ol moiety enhance adenosine receptor binding affinity?

Q. Advanced SAR Analysis :

  • Piperazine substitution : Introducing benzylpiperazine groups () increases A2A receptor affinity by 3-fold compared to unsubstituted analogs. Computational docking suggests enhanced π-π stacking with transmembrane helices .
  • Stereochemical tuning : (3R,4R)-configured derivatives (as in ) show improved pharmacokinetic profiles due to reduced metabolic clearance. Chiral HPLC or enzymatic resolution is critical for isolating enantiomers .

Q. Methodological Framework :

  • Standardized assay protocols : Discrepancies in IC50 values often arise from variations in cAMP accumulation assays ( vs. ). Use uniform cell lines (e.g., CHO-K1 expressing hA2A receptors) and ATP concentration controls .
  • Meta-analysis : Pool data from multiple studies (e.g., ) to identify outliers. For example, logP values >3.5 correlate with reduced solubility, artificially lowering potency in certain assays .

What computational tools are effective in designing novel triazolo-pyrazine analogs with improved metabolic stability?

Q. Advanced Methodology :

  • ADMET prediction : Tools like SwissADME or ADMETlab 2.0 predict metabolic hotspots (e.g., piperidine N-oxidation). Substituents like trifluoroethyl groups () reduce CYP3A4-mediated degradation .
  • Molecular dynamics (MD) simulations : Simulate ligand-receptor binding duration to prioritize analogs with prolonged target engagement. For example, 8-amino derivatives () show >50% retention in A2A binding pockets after 100 ns simulations .

How can researchers validate the crystallinity and stability of triazolo-pyrazine derivatives for preclinical development?

Q. Methodology :

  • PXRD and DSC : Analyze polymorphs using powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC). highlights Form I crystalline stability up to 150°C, suitable for tablet formulations .
  • Accelerated stability testing : Store compounds at 40°C/75% RH for 4 weeks. Amorphous forms (common in rapid precipitations) often degrade >5%, while crystalline forms () show <2% impurity increase .

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